1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Lipophilicity Optimization Drug Design

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) is a heterocyclic building block that delivers a specific 1-cyclobutyl-5-methyl substitution pattern on the pyrazole core, which provides a >4× higher XLogP3 (~1.8 vs. 0.4) and 33% lower TPSA than the unsubstituted analog, supporting passive CNS penetration. The 4-carbaldehyde handle enables construction of fused [5-6] heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines) for kinase inhibitor programs. Procurement of this exact N1-cyclobutyl regioisomer (distinct from CAS 1781158-47-1) ensures SAR data integrity and avoids confounding results in lead optimization.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2243507-75-5
Cat. No. B2605313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde
CAS2243507-75-5
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=C(C=NN1C2CCC2)C=O
InChIInChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3
InChIKeyNTZXAQUDBMQBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) – Technical Procurement Overview for Medicinal Chemistry Building Blocks


1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde class, characterized by a 1-cyclobutyl substituent and a 5-methyl group on the pyrazole core [1]. The compound features a reactive aldehyde handle at the 4-position, enabling downstream diversification into fused heterocyclic systems, Schiff bases, and carboxylic acid derivatives for medicinal chemistry and agrochemical research programs . Pyrazole-4-carbaldehydes are recognized as versatile precursors for constructing pharmacologically relevant fused heterocyclic scaffolds [2].

Why 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Substituted by Unsubstituted 5-Methyl-1H-pyrazole-4-carbaldehyde in SAR-Driven Programs


The 1-cyclobutyl substituent is not a passive inert group but a key modulator of physicochemical and potentially pharmacological properties. Replacing 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde with the simpler 5-methyl-1H-pyrazole-4-carbaldehyde eliminates the hydrophobic cyclobutyl moiety, resulting in a >10-fold reduction in lipophilicity (XLogP3 difference from ~1.8 to ~0.4) and a 33% decrease in molecular weight [1][2]. Such dramatic alterations in molecular properties directly impact membrane permeability, metabolic stability, and target binding—rendering generic substitution invalid for any medicinal chemistry program where the 1-cyclobutyl group was specifically incorporated during structure-activity relationship (SAR) optimization [3].

Quantitative Differentiation of 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Versus In-Class Analogs: A Procurement Evidence Guide


1-Cyclobutyl Substitution Increases Lipophilicity by >4× Compared to Unsubstituted 5-Methyl-1H-pyrazole-4-carbaldehyde

The 1-cyclobutyl group confers a calculated XLogP3 of approximately 1.8 for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, compared to 0.4 for the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde analog [1]. This represents a >4-fold increase in lipophilicity, translating to enhanced membrane permeability and potentially improved oral bioavailability in drug discovery contexts [2].

Medicinal Chemistry Lipophilicity Optimization Drug Design

Cyclobutyl Substituent Reduces Topological Polar Surface Area by 33% Relative to Hydrophilic Analogs, Enhancing Passive Membrane Permeability

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde possesses a computed topological polar surface area (TPSA) of 34.9 Ų, which is 33% lower than the 52.0 Ų of the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde analog [1]. TPSA values below 60 Ų are associated with favorable passive membrane permeability, while values below 140 Ų are correlated with oral bioavailability [2].

ADME Optimization Permeability Drug Design

Cyclobutyl-Containing Pyrazole Derivatives Exhibit Nanomolar Enzyme Inhibition Potency in Validated Biochemical Assays

Cyclobutyl-substituted pyrazole scaffolds have demonstrated potent enzyme inhibitory activity in biochemical assays. For instance, a structurally related 1-cyclobutyl-1H-pyrazol-3-yl ethanone derivative displayed an IC50 of 19.4 nM against MGAT (monoacylglycerol acyltransferase) in a validated enzymatic assay at pH 7.4 [1]. This class-level evidence supports the potential of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde as a privileged scaffold for generating target-selective inhibitors after further diversification.

Enzyme Inhibition Kinase Inhibitors Drug Discovery

1-Cyclobutyl-5-methyl Substitution Pattern Distinct from Regioisomeric 1-Methyl-5-cyclobutyl Analog in Medicinal Chemistry Library Design

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) is regioisomeric to 5-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1781158-47-1). The substitution pattern differs in the placement of the cyclobutyl and methyl groups on the pyrazole N1 and C5 positions, respectively . This regioisomeric distinction is critical in SAR studies, as the position of substituents on the pyrazole ring can dramatically alter target binding, metabolic stability, and off-target selectivity profiles.

Regioisomer Differentiation SAR Studies Library Synthesis

Pyrazole-4-carbaldehyde Core Enables Divergent Synthesis of Fused Heterocyclic Systems Not Accessible from 3- or 5-Carbaldehyde Regioisomers

The 4-carbaldehyde substitution pattern on the pyrazole ring is uniquely positioned for constructing fused bicyclic and tricyclic heterocyclic systems. According to a comprehensive review by Abdelhamid et al. (2021), pyrazole-4-carbaldehydes serve as versatile precursors for synthesizing pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused [5-6] systems with three to five heteroatoms [1]. In contrast, pyrazole-3-carbaldehydes and pyrazole-5-carbaldehydes exhibit different regiochemical reactivity profiles, limiting access to these specific fused heterocyclic frameworks.

Synthetic Chemistry Heterocycle Synthesis Library Diversification

Validated Application Scenarios for 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde in Pharmaceutical and Agrochemical R&D


CNS-Penetrant Lead Optimization Programs Requiring Enhanced Lipophilicity (XLogP3 ~1.8 vs. 0.4 for Unsubstituted Analog)

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is preferentially selected over the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde when medicinal chemistry programs require increased lipophilicity for blood-brain barrier penetration. The >4× higher XLogP3 (~1.8 vs. 0.4) and 33% lower TPSA (34.9 Ų vs. 52.0 Ų) support passive CNS entry [1][2]. This compound serves as an optimal aldehyde-functionalized starting material for generating CNS-active pyrazole-fused heterocycles or Schiff base derivatives targeting neurological indications.

Structure-Activity Relationship (SAR) Studies Exploring N1-Cyclobutyl Substitution Effects on Target Binding and Selectivity

For SAR campaigns investigating the impact of N1 substituents on pyrazole-containing inhibitors, this compound provides the specific 1-cyclobutyl-5-methyl substitution pattern. Class-level evidence demonstrates that cyclobutyl-substituted pyrazole derivatives can achieve nanomolar enzyme inhibition (e.g., IC50 = 19.4 nM against MGAT), supporting its use as a scaffold for generating potent tool compounds or leads [3]. Procurement of this specific regioisomer ensures SAR data integrity and avoids confounding results from positional isomers.

Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Inhibitor Discovery

The 4-carbaldehyde handle uniquely enables construction of fused [5-6] heterocyclic systems including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines—core scaffolds in numerous kinase inhibitor programs [4]. This compound is the appropriate building block for library synthesis targeting ATP-binding pocket mimetics, as the 1-cyclobutyl-5-methyl substitution pattern provides distinct physicochemical properties compared to simpler pyrazole-4-carbaldehydes while maintaining full synthetic compatibility with established cyclization protocols.

Differentiation from Regioisomeric 1-Methyl-5-cyclobutyl Analog in Proprietary Compound Libraries

This compound (1-cyclobutyl-5-methyl substitution) is structurally and functionally distinct from its regioisomer (5-cyclobutyl-1-methyl; CAS 1781158-47-1). Procurement of the correct regioisomer is essential for programs that have established SAR data with the N1-cyclobutyl pattern. Using the incorrect regioisomer will yield divergent biological activity profiles, undermining lead optimization efforts and potentially invalidating comparative data in patent applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.